

Spectroscopic Profile of 2,4-Dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylaniline

Cat. No.: B123086

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **2,4-Dimethylaniline** (also known as 2,4-Xylidine), a primary arylamine used in the synthesis of dyes, pesticides, and other chemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for **2,4-Dimethylaniline** is summarized below. These values are critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **2,4-Dimethylaniline**[2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.9	d	1H	H-6 (Aromatic)
~6.8	d	1H	H-5 (Aromatic)
~6.6	s	1H	H-3 (Aromatic)
~3.6	s (broad)	2H	-NH ₂ (Amine)
2.22	s	3H	-CH ₃ at C-4
2.08	s	3H	-CH ₃ at C-2
Solvent: CDCl ₃ , Frequency: 90 MHz[2]			

Table 2: ¹³C NMR Spectroscopic Data for **2,4-Dimethylaniline**[3]

Chemical Shift (δ , ppm)	Assignment
143.2	C-1 (C-NH ₂)
131.0	C-4 (C-CH ₃)
127.4	C-5
122.0	C-2 (C-CH ₃)
117.5	C-6
115.1	C-3
20.5	-CH ₃ at C-4
17.2	-CH ₃ at C-2
Solvent: CDCl ₃ , Frequency: 90 MHz[3]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its bonds. As a primary aromatic amine, **2,4-Dimethylaniline** exhibits characteristic N-H stretching and bending vibrations.^{[4][5][6]}

Table 3: Key IR Absorption Bands for **2,4-Dimethylaniline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3440 - 3360	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH ₂)
3079 - 3010	C-H Stretch	Aromatic Ring
2960 - 2850	C-H Stretch	Methyl Groups (-CH ₃)
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1620 - 1480	C=C Stretch	Aromatic Ring
1335 - 1250	C-N Stretch	Aromatic Amine
910 - 665	N-H Wag	Primary/Secondary Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of **2,4-Dimethylaniline** is 121.18 g/mol.^{[1][7]}

Table 4: Major Fragments in the Mass Spectrum of **2,4-Dimethylaniline**

m/z	Relative Intensity	Possible Fragment Identity
121	High	[M] ⁺ (Molecular Ion)
120	High	[M-H] ⁺
106	High	[M-CH ₃] ⁺
91	Moderate	[M-CH ₃ NH] ⁺ or Tropylium ion
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aromatic amines is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the **2,4-Dimethylaniline** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The solution is then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The analysis is performed on an NMR spectrometer (e.g., a 400 MHz instrument).^[8] Standard acquisition parameters are set for both ^1H and ^{13}C nuclei.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy

A typical procedure for FT-IR analysis of a liquid sample like **2,4-Dimethylaniline**:

- **Sample Preparation:** For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[9] Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) that has minimal interference in the spectral regions of interest.
- **Background Spectrum:** A background spectrum of the empty sample holder (or the pure solvent) is recorded.
- **Sample Spectrum:** The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

- **Data Analysis:** The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

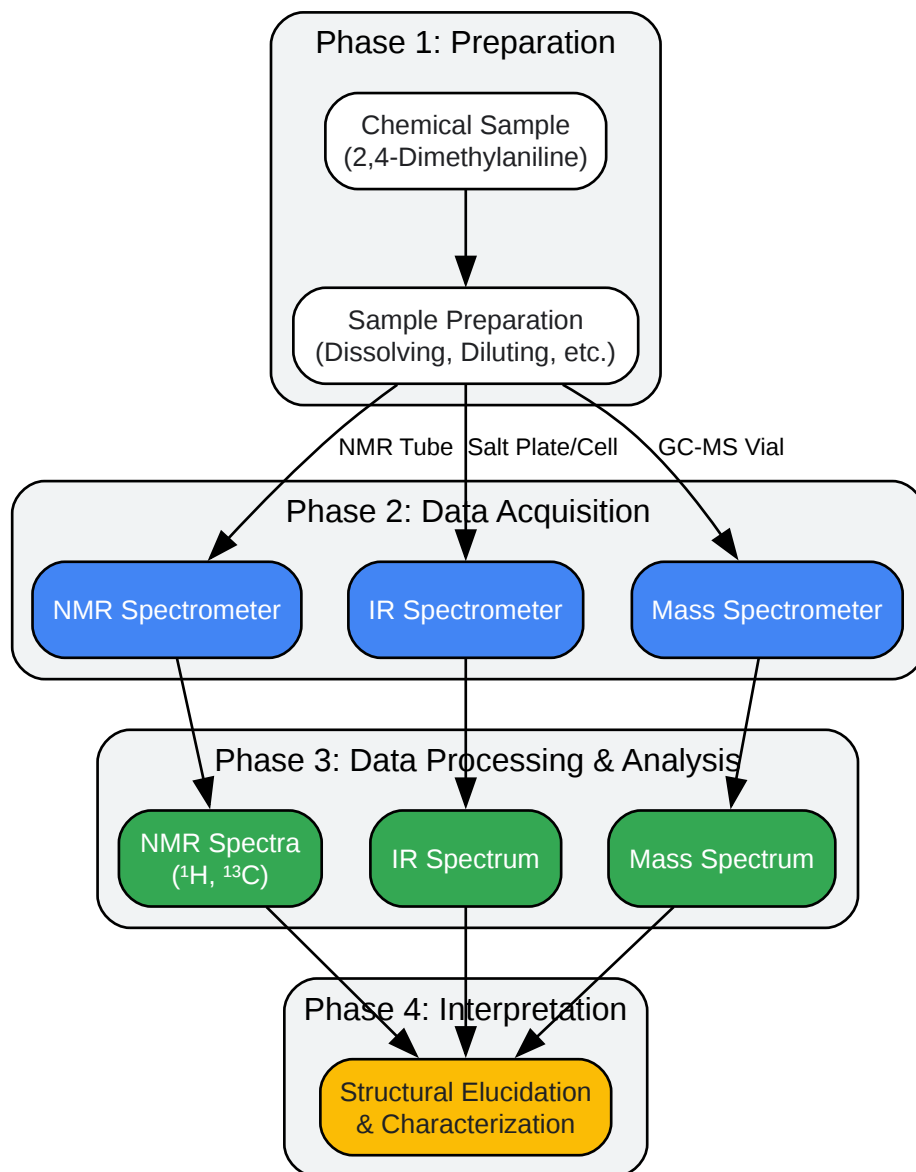
The mass spectrum is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- **Sample Preparation:** A dilute solution of **2,4-Dimethylaniline** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.^[10]
- **GC Separation:** A small volume (typically 1 µL) of the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the GC column.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.^[11]
- **Mass Analysis:** The resulting ions (the molecular ion and various fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- **Detection and Spectrum Generation:** A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dimethylaniline**.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,4-Dimethylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethylaniline | C₈H₁₁N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl aniline(95-68-1) ¹H NMR spectrum [chemicalbook.com]
- 3. 2,4-Dimethyl aniline(95-68-1) ¹³C NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. webassign.net [webassign.net]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. GCMS Section 6.15 [people.whitman.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dimethylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123086#spectroscopic-data-of-2-4-dimethylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com